molecular formula C15H15N5OS B12588968 Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12588968
M. Wt: 313.4 g/mol
InChI Key: HTEIZVNHUMCLEC-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an acetamide moiety, and a triazinoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific structural features, such as the presence of a cyclopropyl group and a triazinoindole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-cyclopropyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5OS/c1-8-2-5-11-10(6-8)13-14(17-11)18-15(20-19-13)22-7-12(21)16-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,16,21)(H,17,18,20)

InChI Key

HTEIZVNHUMCLEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4

Origin of Product

United States

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